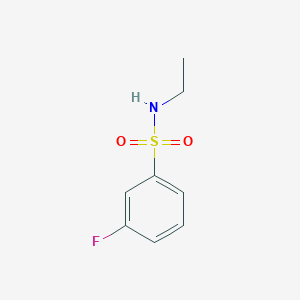

N-ethyl-3-fluorobenzene-1-sulfonamide

Description

Significance of the Sulfonamide Scaffold in Contemporary Chemical Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern medicinal and organic chemistry. First introduced to medicine with the discovery of Prontosil in the 1930s, the sulfonamide scaffold has since become a privileged structure in drug discovery. nih.govresearchgate.net Its prevalence is due to its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to be synthetically modified to create large libraries of derivatives. researchgate.net

Sulfonamides are integral to a vast array of FDA-approved drugs targeting a wide spectrum of diseases. These include treatments for various cancers, viral infections (such as HIV and HCV), inflammatory conditions, and cardiovascular disorders. nih.govresearchgate.net Beyond their therapeutic roles, sulfonamides are vital building blocks in synthetic organic chemistry, utilized in the creation of complex molecules and materials. biosynth.com The ongoing development of novel synthetic methodologies continues to expand their utility, reinforcing their status as a fundamentally important scaffold in chemical research. biosynth.comresearchgate.net

Role of Fluorination in Modulating Molecular Recognition and Reactivity in Benzenesulfonamide (B165840) Systems

Fluorination is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical properties of organic molecules. nih.gov The introduction of fluorine atoms into a benzenesulfonamide scaffold can profoundly influence its biological activity and reactivity. Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, selective fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.govrsc.org

In the context of benzenesulfonamides, fluorination can lower the pKa of the sulfonamide nitrogen, which often leads to stronger interactions with enzyme active sites, such as in carbonic anhydrase inhibitors. openaccesspub.org The position of the fluorine atom on the benzene (B151609) ring is critical; it alters the molecule's electronic quadrupole moment, which in turn affects non-covalent interactions like π-stacking. nih.gov Research has shown that specific fluorination patterns can be more advantageous for binding kinetics than simply increasing the degree of fluorination. nih.gov Fluorinated benzenesulfonamides are actively being investigated for new therapeutic applications, including as potential inhibitors of amyloid-β aggregation in the context of Alzheimer's disease. researchgate.netresearchgate.net

Historical Context of N-alkylated Benzenesulfonamides in Medicinal and Organic Chemistry Research

The development of N-alkylated benzenesulfonamides is historically intertwined with the broader evolution of sulfonamide chemistry. Following the discovery of the antibacterial properties of early sulfa drugs, chemists began to explore modifications to the sulfonamide nitrogen to modulate activity and physicochemical properties. While primary (unsubstituted) sulfonamides were key to early antibacterial agents, N-alkylation offered a route to new derivatives with different applications.

A typical and long-standing method for preparing N-alkyl substituted arylsulfonamides involves the reaction of an aryl sulfonyl chloride intermediate with a primary or secondary alkyl amine. google.com Historically, outside of medicine, N-alkyl benzenesulfonamides have found significant use in industrial applications, notably as plasticizers for polymers such as polyamides and nitrocellulose, a role that dates back to at least the mid-20th century. google.com In medicinal chemistry, the N-alkyl group serves as a key point for structural variation, allowing researchers to probe interactions with biological targets and optimize pharmacokinetic profiles for a range of therapeutic areas beyond anti-infectives. researchgate.netresearchgate.net

Physicochemical and Structural Properties of N-ethyl-3-fluorobenzene-1-sulfonamide

While extensive, peer-reviewed studies detailing the specific properties of this compound are not widely available, its characteristics can be inferred from its structure and data on closely related compounds.

General Properties The fundamental properties of the compound are listed below. Experimental values for properties like melting point and boiling point are not readily found in the literature. For comparison, the non-N-alkylated parent compound, 3-Fluorobenzenesulfonamide, is a solid with a melting point of 124.5-128.5 °C. sigmaaldrich.com The addition of the N-ethyl group would be expected to alter these values.

| Property | Value |

| CAS Number | 852860-28-7 biosynth.com |

| Molecular Formula | C₈H₁₀FNO₂S biosynth.com |

| Molecular Weight | 203.24 g/mol biosynth.com |

| Canonical SMILES | CCNS(=O)(=O)C1=CC=CC(=C1)F biosynth.com |

| InChI Key | Information not available |

Spectroscopic and Structural Analysis Detailed spectroscopic and crystallographic data for this compound are not publicly documented. However, a structural analysis would be expected to reveal:

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the fluorinated ring, and a proton on the sulfonamide nitrogen.

¹³C NMR: Resonances for the two carbons of the ethyl group and the six carbons of the benzene ring, with carbon-fluorine coupling visible for the aromatic signals.

¹⁹F NMR: A characteristic signal for the single fluorine atom on the aromatic ring.

IR Spectroscopy: Strong absorption bands characteristic of the S=O stretching of the sulfonyl group and N-H stretching of the sulfonamide.

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern typical for benzenesulfonamides.

No crystal structure data is available for this specific molecule. However, analyses of similar N-ethyl substituted compounds show defined bond lengths and angles, with the geometry around the sulfur atom being tetrahedral. researchgate.netresearchgate.net

Synthesis and Reactivity

Proposed Synthesis The synthesis of this compound would likely follow a standard and well-established procedure for preparing N-alkylated sulfonamides. google.comnih.gov The most direct route involves the reaction of 3-fluorobenzenesulfonyl chloride with ethylamine (B1201723). In this reaction, the nucleophilic nitrogen of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the N-S bond. Typically, a base is used to neutralize the HCl byproduct.

Reactivity Profile The reactivity of this compound is governed by its key functional groups: the sulfonamide moiety and the fluorinated benzene ring.

The sulfonamide N-H proton is acidic and can be deprotonated by a base.

The aromatic ring is activated towards electrophilic substitution, though the sulfonyl group is deactivating. The fluorine and sulfonamide groups will direct incoming electrophiles to specific positions on the ring.

The C-F bond is generally stable but can participate in certain catalytic reactions.

The compound can be considered a derivative of N-fluorobenzenesulfonimide (NFSI), a widely used reagent in organic synthesis, although it is significantly less reactive. NFSI is known to act as an electrophilic fluorinating agent and a source for amination and sulfonylation. rsc.orgbeilstein-journals.orgchemicalbook.com While this compound would not perform these functions, its structural similarity places it within this important class of chemical structures.

Potential Research Applications

Given the lack of specific research on this compound, its potential applications are projected based on studies of analogous fluorinated benzenesulfonamides.

Medicinal Chemistry: Many benzenesulfonamide derivatives are potent enzyme inhibitors. ontosight.airsc.org The specific substitution pattern of this compound makes it a candidate for screening in various drug discovery programs. Fluorinated benzenesulfonamides have shown activity as inhibitors of carbonic anhydrase (implicated in cancer and glaucoma) and as potential modulators of amyloid-β aggregation (relevant to Alzheimer's disease). researchgate.netnih.govrsc.org The N-ethyl and 3-fluoro substituents would provide a unique steric and electronic profile for probing interactions within enzyme active sites.

Materials Science: N-alkylated benzenesulfonamides have a history of use as plasticizers. google.com The presence of fluorine could modify properties such as thermal stability and polarity, making it a candidate for investigation in polymer science.

Synthetic Chemistry: This compound could serve as a building block for more complex molecules. The functional groups present allow for further chemical modification to synthesize a library of related compounds for various research purposes.

Summary and Future Directions

This compound is a compound that combines two key structural motifs of high importance in modern chemistry: the N-alkylated sulfonamide and the fluorinated aromatic ring. While specific research dedicated to this molecule is limited, its chemical profile suggests potential utility in medicinal chemistry and materials science. It represents a specific data point within the vast chemical space of fluorinated benzenesulfonamides.

Future research could focus on the explicit synthesis and characterization of this compound, followed by screening for biological activity against various enzymatic targets, such as carbonic anhydrases and protein kinases. A comparative analysis of its properties against its regioisomers (with fluorine at the 2- or 4-position) could provide valuable structure-activity relationship (SAR) data. researchgate.net Furthermore, computational studies could predict its binding modes with various proteins, guiding experimental work. nih.govchapman.edu Such foundational research is necessary to unlock the full potential of this compound and similarly structured molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWVKIUBBLNBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 3 Fluorobenzene 1 Sulfonamide and Analogues

Established Synthetic Pathways to N-ethyl-3-fluorobenzene-1-sulfonamide

The traditional and most direct method for the synthesis of this compound involves the reaction of a fluorinated benzenesulfonyl chloride with an amine. This established pathway is reliable and widely used for the preparation of a variety of sulfonamides.

Sulfonylation of Amines with Fluorinated Benzenesulfonyl Chlorides

The primary and most straightforward established method for synthesizing this compound is the sulfonylation of ethylamine (B1201723) with 3-fluorobenzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide N-S bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general representation of this reaction is depicted below:

Figure 1: General scheme for the sulfonylation of ethylamine.

| Reactant 1 | Reactant 2 | Base | Product |

| 3-Fluorobenzenesulfonyl chloride | Ethylamine | Pyridine (B92270) or Triethylamine | This compound |

Fluoride (B91410) Catalysis Approaches

An alternative to using sulfonyl chlorides involves the use of more stable sulfonyl fluorides as precursors. Sulfonyl fluorides are generally less reactive than their chloride counterparts, which can be advantageous in terms of handling and storage. However, their reduced reactivity necessitates the use of catalysts to facilitate the sulfonylation of amines.

Recent advancements have shown that various catalysts can activate the S-F bond towards nucleophilic attack. While specific examples for this compound are not detailed, the general principle involves the use of catalysts to enhance the electrophilicity of the sulfur atom or to activate the amine nucleophile. This approach is part of a broader strategy to utilize the unique properties of organofluorine compounds in synthesis.

Novel Synthetic Approaches for this compound Derivatives

In recent years, a variety of novel synthetic methods have been developed to construct sulfonamide frameworks, offering milder reaction conditions, broader substrate scope, and access to a wider range of derivatives. These methods often employ metal catalysis, click chemistry, or superacid chemistry.

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, and these methods have been extended to the synthesis of N-arylsulfonamides. Various metals, including palladium, copper, nickel, rhodium, iridium, and cobalt, have been employed to catalyze the coupling of sulfonamide precursors with aryl partners.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. Methods have been developed for the synthesis of arylsulfonamides from arylboronic acids and sulfonyl chlorides. nih.gov Another approach involves the reductive coupling of nitroarenes with sodium arylsulfinates, where the nitro group serves as the nitrogen source. researchgate.netrsc.org N-fluorobenzenesulfonimide has also been utilized as a nitrogen source in palladium-catalyzed C-H amination reactions. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions are a cost-effective alternative to palladium-based systems. They have been successfully used for the N-arylation of arylsulfonamides with aryl halides. nih.gov Copper catalysis also enables the synthesis of N-arylsulfonamides from arylboronic acids and chloramine-T. bohrium.comnih.gov Furthermore, copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant has been reported. organic-chemistry.orgresearchgate.netacs.org

Other Metal Catalysts:

Nickel: Nickel-catalyzed cross-coupling reactions provide an economical method for the synthesis of N-aryl and N-heteroaryl substituted benzenesulfonamides. acs.orgresearchgate.net

Rhodium and Iridium: These precious metals have been used to catalyze direct C-H amination reactions with organic azides serving as the nitrogen source. nih.gov

Cobalt: Cobalt catalysts have been employed in the enantioselective C–H/N–H annulation of aryl sulfonamides with allenes or alkynes. nih.govgoogle.com

The following table summarizes some of the metal-catalyzed methods applicable to the synthesis of N-arylsulfonamide derivatives.

| Metal Catalyst | Coupling Partners | Key Features |

| Palladium | Arylboronic acids and sulfonyl chlorides | Mild conditions, good functional group tolerance. nih.gov |

| Copper | Aryl halides and arylsulfonamides | Inexpensive catalyst, efficient N-arylation. nih.gov |

| Nickel | Aryl chlorides and benzenesulfonamide (B165840) | Economical, suitable for large-scale synthesis. acs.org |

| Rhodium/Iridium | Arenes and organic azides | Direct C-H amination, atom-economical. nih.gov |

| Cobalt | Aryl sulfonamides and allenes/alkynes | Enantioselective synthesis of chiral sultams. nih.govgoogle.com |

Click Chemistry Methodologies for Benzenesulfonamides

Click chemistry, a concept introduced by K.B. Sharpless, emphasizes the use of modular, efficient, and high-yielding reactions. Two prominent examples of click reactions that have been applied to the synthesis of sulfonamide-containing molecules are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a powerful tool for linking molecules containing azide (B81097) and terminal alkyne functionalities to form a stable triazole ring. tardigrade.innih.govnih.gov In the context of benzenesulfonamides, this methodology has been used to synthesize derivatives where a triazole moiety is incorporated into the molecular structure. For example, benzenesulfonamides bearing an azide group can be reacted with various alkynes to generate a library of triazole-containing sulfonamides. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: SuFEx is a more recent addition to the click chemistry arsenal (B13267) and is particularly relevant to the synthesis of sulfonamides. bohrium.comalfa-chemistry.comnih.gov This reaction involves the exchange of a fluoride atom from a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether or an alcohol to form a sulfonate ester, or with an amine to form a sulfonamide. The high stability of the S-F bond and the favorable thermodynamics of the exchange reaction make SuFEx a robust and reliable method for creating sulfonamide linkages under mild conditions. This approach is particularly promising for the modular synthesis of complex molecules.

Superacid Chemistry in Fluorinated Benzenesulfonamide Synthesis

Superacids, which are acids with an acidity greater than that of 100% sulfuric acid, can be used to promote reactions that are not possible under conventional acidic conditions. In the context of fluorinated benzenesulfonamides, superacid systems like HF-SbF₅ have been employed for their synthesis. This methodology can be particularly useful for the preparation of tertiary fluorinated benzenesulfonamides. The highly acidic environment can facilitate the formation of reactive intermediates that lead to the desired sulfonamide products. While specific details for the synthesis of this compound using this method are not available, the general approach offers a powerful, albeit harsh, route to highly functionalized and potentially sterically hindered sulfonamides.

Molecular Hybridization Strategies Involving Sulfonamide Scaffolds

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores—distinct structural units with known biological activities—into a single hybrid molecule. The objective is to create new compounds with potentially enhanced affinity, selectivity, or a broader spectrum of activity compared to the parent molecules. The sulfonamide moiety is a particularly valuable scaffold for this approach due to its versatile biological properties and synthetic accessibility. researchgate.net

Scientific groups have successfully implemented this concept by merging sulfonamide structures with various heterocyclic systems. researchgate.net This combination is an effective approach for generating broad-spectrum drugs. nih.govmdpi.com For instance, hybridized heterocycles with sulfonamides have been synthesized by interconnecting phthalazinone derivatives with sulfadiazine (B1682646) and sulfathiazole, leading to potent antibacterial agents. researchgate.net Similarly, combining the sulfonamide moiety with chalcones has resulted in hybrid compounds with significant biological effects. researchgate.net The integration of sulfonamides with nitrogen-containing heterocycles like pyrimidine, piperidine, and morpholine (B109124) is a common tactic to expand the range of biological activities beyond antibacterial effects to include antiviral and anticancer properties. researchgate.netnih.govmdpi.com This strategy leverages the sulfonamide group not just as a side chain substituent but also as a source of nitrogen for constructing the heterocyclic core itself. nih.govmdpi.com

Derivatization Strategies of this compound Core Structure

The core structure of this compound serves as a versatile template for a variety of chemical modifications. These derivatization strategies are aimed at exploring the structure-activity relationship (SAR) and optimizing the pharmacological profile of the lead compound. Key modifications include manipulations at the sulfonamide nitrogen, substitutions on the aromatic ring, and the introduction of diverse functional groups or molecular frameworks.

N-Alkylation and N-Acylation of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization through N-alkylation and N-acylation. These reactions typically involve the deprotonation of the sulfonamide nitrogen to enhance its nucleophilicity, followed by reaction with an appropriate electrophile.

N-Alkylation: This process introduces an alkyl group onto the sulfonamide nitrogen. A common method involves reacting the parent sulfonamide with an alkyl halide in the presence of a base. For example, pronestyl sulfonamide derivatives have been synthesized by reacting the parent compound with various alkyl or aralkyl halides using lithium hydride (LiH) in dimethylformamide (DMF). powertechjournal.com

N-Acylation: This involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives have garnered significant attention for their diverse biological activities. researchgate.net One effective method utilizes N-acylbenzotriazoles as neutral and efficient coupling reagents. researchgate.netsemanticscholar.org In this procedure, the sulfonamide is treated with a base such as sodium hydride (NaH) before the addition of the N-acylbenzotriazole, affording the N-acylsulfonamide in high yields. researchgate.netsemanticscholar.org Another approach is the direct acylation using acyl halides, such as bromoacetyl bromide or acetyl chloride, often catalyzed by a Lewis acid like anhydrous zinc chloride (ZnCl₂). mdpi.com

| Modification Type | Reagents | Purpose | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl/Aralkyl Halides, LiH, DMF | Introduces alkyl or aralkyl groups to the sulfonamide nitrogen. | powertechjournal.com |

| N-Acylation | N-Acylbenzotriazoles, NaH | Forms N-acylsulfonamides using neutral coupling reagents. | researchgate.netsemanticscholar.org |

| N-Acylation | Acyl Halides (e.g., Acetyl Chloride), ZnCl₂ | Catalytic acylation of N-substituted sulfonamides. | mdpi.com |

Substituent Modifications on the Fluorinated Benzene (B151609) Ring

The fluorinated benzene ring of this compound is a prime target for modification to modulate the compound's electronic properties, lipophilicity, and steric profile. The presence of fluorine atoms on the benzene ring significantly influences the molecule's interaction with biological targets. Fluorination can lower the pKa of the sulfonamide group, thereby strengthening its binding to enzymes like carbonic anhydrases. acs.org

A key strategy for modifying the ring is through aromatic nucleophilic substitution, where fluorine atoms can act as leaving groups. This allows for the introduction of a wide array of substituents. Research on di-meta-substituted fluorinated benzenesulfonamides has shown that introducing bulky, hydrophobic groups at the meta position, such as cyclooctylamino or cyclododecylamino groups, can lead to highly potent and selective inhibitors of cancer-related carbonic anhydrase isozymes (CAIX and CAXII). acs.orgacs.org These bulky substituents create favorable hydrophobic contacts within the enzyme's binding site while steric hindrance prevents binding to off-target isozymes. acs.org The nature and position of substituents, such as ortho-chloro, meta-chloro, and para-methyl groups, have also been found to result in high inhibitory activity in other classes of fluorinated benzene sulfonamides. zuj.edu.jo

| Substituent Position | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| meta | Cyclooctylamino | Improved binding affinity and high selectivity for CAIX. | acs.orgacs.org |

| ortho | Chloro | High inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). | zuj.edu.jo |

| meta | Chloro | High inhibitory activity against CETP. | zuj.edu.jo |

| para | Methyl | High inhibitory activity against CETP. | zuj.edu.jo |

Introduction of Additional Heterocyclic Moieties

Incorporating heterocyclic rings into the this compound structure is a powerful derivatization strategy, closely related to molecular hybridization. Nitrogen-containing heterocycles are prevalent in a vast number of synthetic and natural drugs. nih.govmdpi.com Combining a sulfonamide pharmacophore with a heterocyclic moiety can result in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antimalarial, and antiviral properties. nih.govmdpi.com

The synthesis of these derivatives can be achieved through various coupling reactions. For instance, sulfonamides can be coupled with heterocyclic electrophiles. thieme-connect.com Copper-catalyzed cross-coupling reactions are employed to link sulfonamides with substituted phenyl bromides or aminopyridines. nih.gov The resulting hybrid molecules, such as those containing morpholine, triazole, or pyridine fragments, often exhibit enhanced or novel biological activities. nih.govmdpi.comnih.gov This approach has been used to develop compounds targeting a range of diseases, underscoring the versatility of introducing heterocyclic systems. ajchem-b.com

| Heterocyclic Moiety | Synthetic Approach | Potential Biological Activity | Reference |

|---|---|---|---|

| Pyridine | Copper-catalyzed cross-coupling | Antiviral | nih.gov |

| Morpholine | Reaction with sulfonyl chlorides | Antiviral (Filovirus inhibition) | mdpi.com |

| Triazole | Reaction with sulfonyl chlorides | Antiviral (Filovirus inhibition) | mdpi.com |

| Thiadiazole | Multi-step synthesis | Antibacterial | |

| Thiazole | Coupling reactions | Antimicrobial | researchgate.net |

Functionalization with Phosphonate (B1237965) Groups

The introduction of phosphonate groups onto a sulfonamide scaffold represents a specialized derivatization to create sulfonamide-phosphonate conjugates. These compounds are of interest, particularly as inhibitors of carbonic anhydrase isozymes. nih.gov

A highly efficient method for synthesizing these conjugates is the one-pot, three-component Kabachnik-Fields reaction. nih.gov This reaction involves the condensation of a sulfonamide (such as sulfapyridine), an aldehyde, and diethyl phosphite. The reaction is typically catalyzed by a Lewis acid like bismuth(III) triflate under thermal conditions and produces the corresponding α-aminophosphonates in good to excellent yields. nih.gov Molecular docking studies of the resulting sulfonamide-phosphonates have shown that the sulfonamide NH group coordinates with the zinc ion in the active site of carbonic anhydrase, while additional hydrogen bonding and hydrophobic interactions contribute to their potency and selectivity. nih.gov

| Reaction Name | Components | Catalyst | Product | Reference |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | Sulfonamide, Aldehyde, Diethyl phosphite | Bismuth(III) triflate | Sulfonamide-phosphonate conjugate (α-aminophosphonate) | nih.gov |

Advanced Spectroscopic and Structural Elucidation of N Ethyl 3 Fluorobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of N-ethyl-3-fluorobenzene-1-sulfonamide would be expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The aromatic region would display a complex pattern of multiplets due to the protons on the fluorinated benzene (B151609) ring, with their chemical shifts and coupling constants influenced by the fluorine and sulfonamide substituents.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The spectrum would show two signals for the ethyl group carbons and multiple signals for the aromatic carbons. The carbon directly attached to the fluorine atom would exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in the ring would show smaller C-F couplings.

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is highly sensitive for characterizing fluorinated organic compounds. bldpharm.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The precise chemical shift of this signal would be indicative of the electronic environment of the fluorine on the benzene ring. bldpharm.com This technique is particularly valuable for confirming the presence and position of fluorine in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include:

S=O stretching: Strong asymmetric and symmetric stretching bands characteristic of the sulfonamide group (typically in the 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹ regions, respectively).

N-H stretching: A band in the region of 3300-3200 cm⁻¹ corresponding to the amine proton of the sulfonamide.

C-F stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-H stretching: Signals for both aromatic (=C-H) and aliphatic (-C-H) bonds, typically above and below 3000 cm⁻¹, respectively.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₈H₁₀FNO₂S, molecular weight 203.24 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 203. biosynth.com Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C (aryl) bond. nist.govnih.gov Expected fragment ions would include those corresponding to the loss of the ethyl group, the SO₂ group, or the entire ethylsulfonamide side chain, leading to characteristic peaks that help confirm the molecular structure. nist.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. bldpharm.com

Computational Chemistry and Theoretical Studies of N Ethyl 3 Fluorobenzene 1 Sulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-ethyl-3-fluorobenzene-1-sulfonamide, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its preferred conformation. Furthermore, they illuminate the electronic landscape of the molecule, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the study of medium-sized organic molecules like this compound. nih.gov DFT calculations can be employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space.

Table 1: Predicted Molecular Geometry Parameters of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-S Bond Length | ~1.77 Å | Based on typical benzenesulfonamide (B165840) structures. |

| S-N Bond Length | ~1.63 Å | Based on N-alkylated sulfonamide structures. |

| S=O Bond Length | ~1.43 Å | Characteristic of the sulfonyl group. |

| C-F Bond Length | ~1.35 Å | Typical for a fluorine atom on a benzene (B151609) ring. |

| C-S-N Bond Angle | ~107° | Influenced by the steric bulk of the ethyl group. |

| O-S-O Bond Angle | ~120° | Characteristic of the sulfonyl group. |

Note: These values are estimations based on computational studies of similar sulfonamide molecules and may vary in actual calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that a molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the fluorobenzene (B45895) ring, which is rich in π-electrons. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing sulfonamide group. The presence of the fluorine atom, being electronegative, will likely lower the energy of the HOMO, while the N-ethyl group may slightly raise it.

Table 2: Predicted Frontier Molecular Orbital Energies and Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to Low | Influences the molecule's ability to donate electrons. |

| LUMO Energy | Relatively Low | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity. |

| Electron Affinity (EA) | Positive | Indicates that the molecule can accept an electron to form an anion. |

| Ionization Potential (IP) | Moderate | The energy required to remove an electron from the molecule. |

Note: The specific energy values would require dedicated DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. These interactions, often described as hyperconjugation, can significantly influence the stability and geometry of a molecule.

In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the S=O bonds. This interaction contributes to the stability of the sulfonamide group. Additionally, interactions between the orbitals of the benzene ring and the sulfonamide group would be identified, providing insight into the electronic communication between these two parts of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is particularly useful for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps provide valuable information about a molecule's reactivity, particularly its interactions with other molecules. rsc.org

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the sulfonamide group and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. frontiersin.org

For this compound, MD simulations could be used to explore the different conformations that the molecule can adopt due to the rotation around the C-S and S-N bonds. This is particularly important for understanding how the molecule might bind to a biological target, as its shape and flexibility are key determinants of its activity. The simulations would reveal the most stable conformations and the energy barriers between them.

Molecular Interaction Mechanisms and Biological Target Modulation by N Ethyl 3 Fluorobenzene 1 Sulfonamide Derivatives

Inhibition of Amyloid-β Aggregation and Fibrillation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. nih.gov Small molecule inhibitors that can disrupt this process are of significant therapeutic interest. Derivatives of N-ethyl-3-fluorobenzene-1-sulfonamide, specifically fluorinated benzenesulfonamides, have been identified as potent inhibitors of Aβ aggregation. nih.gov

Research has demonstrated that certain fluorinated benzenesulfonamides can slow the Aβ peptide aggregation process by more than threefold. nih.gov The mechanism of inhibition involves the small molecules shifting the aggregation equilibrium towards the soluble, non-toxic form of the peptide or otherwise slowing down the fibril formation process. nih.gov The structural arrangement of the benzenesulfonamide (B165840) core, along with hydrophobic substituents, is crucial for this inhibitory activity. nih.gov Studies using artificial cerebrospinal fluid have shown that the specific placement of functional groups on the benzenesulfonamide scaffold dictates the extent of aggregation inhibition. nih.gov

Furthermore, the interaction between these inhibitor compounds and the Aβ peptide can lead to the formation of a complex, resulting in amyloid fibrils with altered morphology, such as different cross-sectional heights. nih.gov This indicates a direct binding and modulation of the fibrillation pathway. The application of these inhibitors has been shown to increase the survivability of cells exposed to toxic Aβ peptides, underscoring their neuroprotective potential. nih.gov

| Compound Class | Effect on Aβ Aggregation | Key Findings |

| Fluorinated Benzenesulfonamides | Inhibition | Slowed aggregation process by over three-fold. nih.gov |

| Modulates fibril structure, indicating direct complex formation. nih.gov | ||

| Increases cell survivability against Aβ toxicity. nih.gov |

Molecular Docking and Virtual Screening Studies to Elucidate Binding Affinity and Orientation

Molecular docking and virtual screening are powerful computational tools used to predict the binding affinity and orientation of small molecules within the active site of a biological target. nih.govnih.gov For this compound derivatives, these studies are crucial for understanding their interaction with targets like the Aβ peptide and related enzymes, providing insights that guide the design of more potent inhibitors. researchgate.net

These computational analyses help in identifying the most probable binding modes and the key intermolecular interactions that stabilize the ligand-target complex. nih.gov By calculating binding energies, researchers can rank potential drug candidates and prioritize them for further experimental validation. nih.gov For sulfonamide derivatives, docking studies have been instrumental in exploring their interactions with various enzymes and receptors, revealing how substitutions on the benzenesulfonamide ring influence binding. researchgate.netresearchgate.net

The primary interactions that govern the binding of these sulfonamide derivatives are a combination of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. mdpi.comresearchgate.net

Ligand-Target Hydrogen Bonding Interactions

Hydrogen bonds are critical for the specificity and stability of ligand-target interactions. mdpi.com In the case of sulfonamide derivatives, the sulfonamide group itself (—SO₂NH—) is a key hydrogen bond donor and acceptor. nih.gov The oxygen atoms of the sulfonyl group frequently act as hydrogen bond acceptors, while the nitrogen-bound hydrogen can act as a donor. nih.govnih.gov

Molecular docking studies on various sulfonamide derivatives have consistently highlighted the importance of hydrogen bonding with amino acid residues in the target's binding pocket. nih.gov For instance, interactions with the backbone or side chains of residues such as aspartate, asparagine, and arginine are commonly observed. The fluorine atom in this compound can also participate in hydrogen bonding, further anchoring the ligand in the binding site.

| Interaction Type | Key Functional Groups Involved | Common Interacting Residues |

| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Sulfonyl O=S=O, Fluorine | Arginine, Lysine, Serine |

Hydrophobic and π-π Interactions

Beyond hydrogen bonding, hydrophobic and π-π interactions play a significant role in the binding of this compound derivatives. mdpi.com The benzene (B151609) ring of the compound provides a scaffold for these non-covalent interactions.

π-π interactions are another important type of non-covalent interaction where the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein stack against each other. rsc.org The fluorobenzene (B45895) ring of this compound is well-suited for such interactions. The presence of an electron-withdrawing fluorine atom can influence the electronic properties of the aromatic ring, potentially modulating the strength of these π-π stacking interactions. rsc.org Crystal structure analyses of related sulfonamide derivatives have confirmed the presence of intramolecular π-π stacking, which stabilizes specific conformations of the molecule, likely influencing its binding orientation. rsc.org

| Interaction Type | Molecular Feature | Common Interacting Residues |

| Hydrophobic | Ethyl group, Benzene ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Fluorobenzene ring | Phenylalanine, Tyrosine, Tryptophan |

Structure Activity Relationship Sar Investigations of N Ethyl 3 Fluorobenzene 1 Sulfonamide Derivatives

Influence of N-Ethyl Substituent Modifications on Biological Activity

Modifications to the N-ethyl group of the sulfonamide moiety can significantly impact biological activity by altering steric, hydrophobic, and hydrogen-bonding interactions. The size, length, and polarity of the N-substituent are critical determinants of target engagement.

Research Findings: Studies on analogous N-alkylamino-substituted sulfonamides show that the length of the alkyl chain influences both physicochemical properties and biological reactivity. For instance, increasing the alkyl chain length generally increases the partition coefficient (log P), enhancing lipophilicity. However, this must be balanced, as excessive lipophilicity can negatively affect solubility and pharmacokinetic profiles. Computational studies on a series of 4-amino-N-(alkylamino)benzenesulfonamides indicated that the strength of potential intramolecular hydrogen bonds, which can affect conformation and pKa, varies with chain length, peaking at the N-butyl substituent before decreasing with further elongation. nih.gov

Replacing the ethyl group with bulkier substituents, such as isopropyl or cyclopropyl, can probe the steric tolerance of the target's binding pocket. If the pocket is constrained, bulkier groups may decrease activity, whereas a larger, more open pocket might accommodate them, potentially leading to new, favorable hydrophobic interactions. Conversely, introducing polar functional groups, such as a hydroxyl or amino group, on the N-alkyl chain can introduce new hydrogen bonding opportunities with the target protein, which may enhance binding affinity. nih.gov

The following table illustrates the hypothetical impact of modifying the N-ethyl group on key parameters influencing biological activity.

| Modification | Substituent (R) | Predicted Change in Lipophilicity (LogP) | Potential Interaction Changes | Hypothetical Relative Activity |

| Chain Length | -CH₃ (Methyl) | Decrease | Reduced hydrophobic interaction | Lower |

| -CH₂CH₂CH₃ (Propyl) | Increase | Enhanced hydrophobic interaction | Higher | |

| Branching | -CH(CH₃)₂ (Isopropyl) | Increase | Steric hindrance or improved fit | Variable |

| Cyclization | -Cyclopropyl | Increase | Conformational restriction, potential hydrophobic gain | Variable |

| Polar Group | -CH₂CH₂OH (Hydroxyethyl) | Decrease | Potential for new H-bond | Higher/Lower |

Effects of Fluorine Position and Degree of Fluorination on Molecular Recognition and Bioactivity

Research Findings: Fluorine substitution significantly influences the physicochemical properties of benzenesulfonamides. researchgate.net Moving the fluorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) can have distinct effects. A para-fluoro substituent, for example, exerts a strong electron-withdrawing effect through resonance and induction, which can increase the acidity of the sulfonamide NH group. This enhanced acidity can lead to stronger ionic or hydrogen-bonding interactions with the target. An ortho-fluoro substituent can induce conformational changes or engage in direct interactions with nearby residues. nih.gov Studies on fluorinated benzenesulfonamides as carbonic anhydrase inhibitors have shown that the precise positioning of fluorine is critical, with a meta-position fluorine sometimes being preferred for binding to a hydrophobic pocket. nih.gov

Increasing the degree of fluorination (e.g., di- or tri-fluorination) further amplifies these electronic effects but also increases lipophilicity. While this can enhance membrane permeability and hydrophobic interactions, it does not always lead to higher affinity. nih.gov The strategic placement of fluorine allows for fine-tuning of a compound's properties to optimize target recognition. researchgate.net

The table below summarizes the predicted effects of altering fluorine's position on the benzenesulfonamide (B165840) ring.

| Compound | Fluorine Position | Predicted Effect on Sulfonamide pKa | Potential Interaction Profile | Hypothetical Relative Affinity |

| N-ethyl-2-fluorobenzene-1-sulfonamide | Ortho | Moderate Increase | Steric influence, potential H-bond to F | Moderate |

| N-ethyl-3-fluorobenzene-1-sulfonamide | Meta | Slight Increase | Favorable for hydrophobic pocket binding | High |

| N-ethyl-4-fluorobenzene-1-sulfonamide | Para | Significant Increase | Enhanced H-bonding from acidic NH | Highest |

| N-ethyl-3,5-difluorobenzene-1-sulfonamide | Di-meta | Moderate Increase | Enhanced hydrophobic interactions | High |

Impact of Substituents on the Benzene (B151609) Ring on Interaction Profiles

Research Findings: The addition of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) alters the electronic landscape of the aromatic ring. In studies of benzenesulfonamide inhibitors, EWGs generally increase the acidity of the sulfonamide proton, which can strengthen interactions with zinc-coordinating residues in metalloenzymes or enhance hydrogen bonding. nih.gov Conversely, EDGs can decrease acidity but may improve hydrophobic or van der Waals interactions. nih.gov

The position of the substituent is also critical. For example, a bulky group at the ortho-position can enforce a specific torsional angle of the sulfonamide group, effectively locking the molecule in a preferred conformation for binding. Substituents at the para-position are often well-positioned to interact with deeper sections of a binding pocket, allowing for the introduction of groups that can improve potency or confer selectivity. researchgate.net The SAR of benzenesulfonamide-based inhibitors has shown that active-site residues, particularly those lining hydrophobic pockets, dictate the positional binding and affinity, which can be modulated by tail groups on the benzene ring. nih.gov

The following table illustrates how different substituents on the 3-fluorobenzene ring could hypothetically alter biological activity.

| Substituent | Position | Electronic Effect | Potential Interaction Changes | Hypothetical Relative Potency |

| -CH₃ | 4- | Electron-Donating | Increased hydrophobic interaction | Increased |

| -OCH₃ | 4- | Electron-Donating | H-bond acceptor, hydrophobic | Increased |

| -Cl | 4- | Electron-Withdrawing | Halogen bonding, hydrophobic | Highly Increased |

| -NO₂ | 4- | Strongly Electron-Withdrawing | H-bond acceptor, potential repulsion | Variable |

| -Cl | 2- | Electron-Withdrawing | Steric influence, conformational restriction | Variable |

Role of Sulfonamide Linker in Modulating Conformational Flexibility and Target Engagement

The sulfonamide linker (-SO₂NH-) is not merely a passive connector; it plays a crucial role in defining the three-dimensional structure of the molecule and participates directly in target binding. Its conformational flexibility and hydrogen bonding capabilities are central to its function.

Research Findings: The sulfonamide group is a key structural element that can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). This dual nature allows it to form critical interactions that anchor the ligand in the active site of a target protein. mdpi.com For example, in many enzyme inhibitors, the sulfonamide moiety directly coordinates with a metal ion (like Zn²⁺ in carbonic anhydrases) or forms hydrogen bonds with key backbone or side-chain residues. acs.org

Rotational freedom around the C(aryl)-S and S-N bonds allows the phenyl and N-ethyl groups to adopt a range of spatial orientations. This conformational flexibility can be advantageous, permitting the molecule to adapt its shape to fit the binding site (induced fit). However, excessive flexibility can be entropically unfavorable upon binding. Therefore, the optimal level of rigidity is a key consideration in design. mdpi.com In some contexts, replacing the sulfonamide with a more rigid or conformationally constrained linker can improve potency by reducing the entropic penalty of binding. Studies have shown that even subtle changes to the linker can significantly modulate activity. researchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of more potent and selective this compound derivatives integrates the SAR principles discussed previously. A systematic approach allows for the targeted optimization of interactions with a specific biological target while minimizing off-target effects.

Research Findings: Several key principles guide the rational design of sulfonamide-based compounds:

Structure-Based Design: When the 3D structure of the target is known, inhibitors can be designed to maximize complementarity with the active site. This involves optimizing shape, electrostatics, and specific interactions like hydrogen bonds and hydrophobic contacts. For instance, cryo-electron microscopy has enabled the rational design of potent inhibitors by revealing unprecedented binding sites and modes. elifesciences.org

Exploiting Isoform Differences: To achieve selectivity between closely related protein isoforms (e.g., different carbonic anhydrases), small differences in their active sites can be exploited. Introducing substituents that favorably interact with a unique residue in the target isoform but clash with a different residue in an off-target isoform is a common strategy. nih.govnih.gov

The "Tail Approach": This strategy involves using the core sulfonamide scaffold for primary binding interactions (e.g., zinc binding) while modifying peripheral "tail" groups (like the N-ethyl and substituted phenyl rings) to extend into different sub-pockets of the active site. This approach is highly effective for tuning both potency and isoform selectivity. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune a molecule's activity, stability, or pharmacokinetic profile. For example, a different halogen could replace fluorine, or a small heterocyclic ring could replace the N-ethyl group to probe different interactions. rsc.org

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking can predict the activity of novel derivatives and help prioritize which compounds to synthesize. These models correlate physicochemical properties with biological activity to guide the design process. nanobioletters.comchemijournal.com

By applying these principles, the this compound scaffold can be systematically optimized to produce derivatives with enhanced potency and a desired selectivity profile.

Applications of N Ethyl 3 Fluorobenzene 1 Sulfonamide in Chemical Biology and Research Tools

Utilization as Synthetic Building Blocks in Organic Synthesis

N-ethyl-3-fluorobenzene-1-sulfonamide serves as a versatile small molecule scaffold and building block in organic synthesis. biosynth.com The structure possesses several reactive sites that can be exploited for the construction of more complex molecules. The sulfonamide nitrogen, after deprotonation, can act as a nucleophile, enabling N-alkylation or N-arylation reactions to introduce additional substituents. nih.gov This is a common strategy for building libraries of related compounds for screening purposes.

Furthermore, the fluorinated benzene (B151609) ring can be subjected to various aromatic substitution reactions. The fluorine atom and the sulfonamide group influence the reactivity and regioselectivity of these reactions, such as nitration, halogenation, or metal-catalyzed cross-coupling reactions. Chemists can leverage these properties to strategically add other functional groups or molecular fragments to the aromatic core. For instance, benzenesulfonamide (B165840) derivatives are often used as precursors in the synthesis of various heterocyclic compounds, such as thiophenes and thiazolidinones, by reacting them with appropriate halo compounds or other reagents. tsijournals.com The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is another example of the synthetic utility of the sulfonamide functional group. beilstein-journals.org

The combination of the ethyl group, the fluorine atom, and the sulfonamide moiety provides a specific stereoelectronic profile that can be used to fine-tune the properties of the target molecules. This makes this compound a useful starting material for creating structurally diverse compounds for further investigation.

Table 1: Potential Synthetic Transformations Using the Benzenesulfonamide Scaffold This table presents examples of reaction types applicable to benzenesulfonamide scaffolds in general, illustrating the potential utility of this compound as a synthetic building block.

| Reaction Type | Reagents/Conditions | Potential Outcome | Reference |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Introduction of new alkyl groups on the sulfonamide nitrogen. | nih.gov |

| Heterocycle Formation | Halo compounds, Base (e.g., in DMF) | Construction of thiophene (B33073) or other heterocyclic rings. | tsijournals.com |

| S(O)₂–N Coupling | Aryl Azides, Dual Copper/Photoredox Catalysis | Formation of a new S-N bond to create diverse sulfonamides. | nih.gov |

| N-Arylation | Aryl Boronic Acid, Copper Catalyst | Attachment of aryl groups to the sulfonamide nitrogen. |

Development of Chemical Probes for Biological Pathway Elucidation

In chemical biology, probes are essential tools for studying the function of proteins and exploring biological pathways. The benzenesulfonamide scaffold is a key component in the design of such probes. While this compound itself is not a probe, its structure provides a foundation for developing them.

One prominent application is in the creation of covalent probes. For example, highly fluorinated benzenesulfonamides, like pentafluorobenzene (B134492) sulfonamide, can function as electrophilic "warheads" that react with nucleophilic residues, such as cysteine, on target proteins through a nucleophilic aromatic substitution mechanism. scholaris.ca This allows for the selective and permanent labeling of proteins, which is useful for target identification and validation. The reactivity of the aromatic ring in this compound is modulated by the single fluorine atom, potentially allowing for the development of probes with tuned reactivity for specific biological contexts.

The sulfonamide moiety itself is a well-known zinc-binding group and is central to the mechanism of inhibitors targeting metalloenzymes like carbonic anhydrases. nih.govrsc.org By attaching a reporter tag (like a fluorophore or biotin) to the this compound scaffold, researchers can design activity-based probes or affinity probes to identify and study the activity of these enzymes in complex biological samples. The specific substitution pattern of the molecule can influence its binding affinity and selectivity for different enzyme isoforms.

Scaffold in Academic Drug Discovery Programs (Non-Clinical Research Phase)

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. scispace.com this compound serves as a valuable starting point or fragment in the non-clinical phase of drug discovery, where scientists identify and optimize lead compounds against new biological targets. nih.gov

The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with protein targets. The incorporation of a fluorine atom is a widely used strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.

Academic research programs have utilized the benzenesulfonamide scaffold to develop compounds with a wide range of potential therapeutic applications. These non-clinical studies focus on establishing proof-of-concept and understanding the mechanism of action. Examples include the design of inhibitors for targets such as carbonic anhydrase IX (implicated in cancer) and the HIV-1 capsid protein. rsc.orgnih.govresearchgate.net By systematically modifying the this compound core, researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. researchgate.net

Table 2: Examples of Benzenesulfonamide Scaffolds in Non-Clinical Drug Discovery This table highlights the diverse biological targets and potential therapeutic areas being explored using the benzenesulfonamide core structure in a research setting.

| Target/Application Area | Example Scaffold Modification | Biological Activity (in vitro) | Reference |

| Anticancer (Breast Cancer) | Aryl thiazolone-benzenesulfonamides | Potent growth inhibition against MCF-7 and MDA-MB-231 cell lines. | rsc.orgresearchgate.net |

| Antiviral (HIV-1) | Benzenesulfonamide-containing phenylalanine derivatives | Inhibition of HIV-1 capsid assembly. | nih.gov |

| Anticancer (Various) | 3-(indoline-1-carbonyl)benzenesulfonamide derivatives | Potent inhibition of cell viability in HeLa, A549, and other cancer cell lines. | researchgate.net |

| Antimicrobial | Sulfonamide-based heterocyclic compounds | Activity against S. aureus and C. albicans. | scispace.com |

Integration into Molecular Hybridization Approaches for Multi-Target Research

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. nih.gov This approach aims to create agents that can interact with multiple biological targets simultaneously, which can be particularly effective for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov

This compound is an ideal candidate for integration into molecular hybridization approaches. Its structure provides a stable and synthetically accessible core onto which other pharmacophores can be attached. For example, researchers have synthesized hybrid molecules by linking benzenesulfonamide moieties to other biologically active heterocyclic systems, such as indoline, triazolothiadiazole, or thiazolone. rsc.orgresearchgate.netresearchgate.net

This strategy allows for the creation of novel chemical entities with multi-faceted biological profiles. For instance, a hybrid compound might combine the carbonic anhydrase inhibitory properties of the sulfonamide group with the anticancer activity of another attached moiety, leading to a synergistic effect. rsc.orgresearchgate.net The goal of this non-clinical research is to develop single molecules that can modulate multiple nodes in a disease pathway, potentially offering improved efficacy over single-target agents. nih.gov

Future Research Directions in N Ethyl 3 Fluorobenzene 1 Sulfonamide Chemistry

Exploration of Novel Synthetic Pathways for Structural Diversification

To expand the chemical space around the N-ethyl-3-fluorobenzene-1-sulfonamide core, researchers are exploring innovative synthetic methodologies. The goal is to create a diverse library of analogs with varied physicochemical properties to probe a wider range of biological interactions. scispace.comuochb.cznih.govmdpi.com

Key strategies include:

Late-Stage Functionalization: Techniques such as C-H activation are being investigated to directly modify the aromatic ring or the N-ethyl group in the final stages of synthesis. This approach allows for the rapid generation of derivatives from a common intermediate, enhancing synthetic efficiency.

Flow Chemistry: The use of microreactors and continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and the ability to perform reactions that are challenging in traditional batch setups.

Novel Coupling Chemistries: The development and application of new cross-coupling reactions will enable the introduction of a wider array of functional groups and structural motifs, leading to compounds with unique steric and electronic profiles.

| Synthetic Approach | Potential Advantages | Target Modifications |

| Late-Stage C-H Functionalization | Increased synthetic efficiency, rapid diversification | Aromatic ring, N-ethyl group |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Various positions on the core structure |

| Novel Cross-Coupling Reactions | Access to diverse functional groups and scaffolds | Aromatic ring and side chains |

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational methods are becoming increasingly integral to the drug discovery process, offering a way to predict molecular interactions and guide the design of more potent and selective compounds. For this compound, these approaches can provide valuable insights.

Future computational work will likely focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a more accurate description of the electronic effects within the binding site of a biological target, which is particularly important for understanding interactions involving the fluorine atom and the sulfonamide group.

Advanced Molecular Dynamics (MD) Simulations: Longer-timescale MD simulations and enhanced sampling techniques can provide a more comprehensive understanding of the conformational dynamics of the ligand-protein complex and more accurate predictions of binding affinities.

In Silico ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives will be crucial for prioritizing compounds with favorable drug-like properties for synthesis and experimental testing. researchgate.net

| Computational Technique | Application | Predicted Properties |

| QM/MM Simulations | High-accuracy binding site analysis | Electronic interactions, reaction mechanisms |

| Advanced Molecular Dynamics | Ligand-protein dynamics and binding affinity | Conformational changes, free energy of binding |

| In Silico ADMET Modeling | Early assessment of drug-like properties | Pharmacokinetics, potential toxicity |

Investigation of Unexplored Biological Targets and Pathways

While existing research may have identified primary biological targets for this compound, a vast number of potential interactions remain unexplored. Future research will aim to identify novel targets and elucidate new mechanisms of action.

Promising approaches include:

Chemoproteomics: This technique utilizes chemical probes derived from this compound to identify its protein binding partners directly in complex biological systems, such as cell lysates or tissues. This can reveal both primary and off-target interactions.

Phenotypic Screening: High-content screening of diverse cell lines with derivatives of this compound can identify compounds that induce a desired cellular phenotype, even without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then identify the responsible protein or pathway.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can help to build a comprehensive picture of the cellular response to treatment with this compound and its analogs, potentially revealing novel pathways and therapeutic opportunities.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To efficiently evaluate the biological activity of the large libraries of this compound derivatives generated through novel synthetic methods, the development of robust high-throughput screening (HTS) assays is essential. nih.govnih.govmdpi.comazolifesciences.comstanford.edu

Future HTS efforts will likely involve:

Miniaturized and Automated Assays: Adapting biochemical and cell-based assays to 384- and 1536-well formats, coupled with robotic automation, will significantly increase screening throughput and reduce costs. azolifesciences.com

Label-Free Detection Technologies: The use of techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) in a higher-throughput format can provide detailed information on binding kinetics and thermodynamics without the need for fluorescent or radioactive labels.

Development of Target-Specific Biosensors: Engineering fluorescent or luminescent biosensors that can be used in living cells to report on the engagement of this compound derivatives with their intracellular targets will provide a powerful tool for screening and mechanism-of-action studies.

| Screening Method | Key Features | Information Obtained |

| Miniaturized HTS | High-density plate formats, robotics | Large-scale activity data |

| Label-Free Detection | No modification of ligand or target required | Binding affinity, kinetics, thermodynamics |

| Cellular Biosensors | Real-time monitoring in living cells | Target engagement, cellular activity |

Integration with Chemoinformatics and Machine Learning for Compound Design

The convergence of chemoinformatics and machine learning is revolutionizing drug design by enabling the analysis of large datasets to build predictive models that can guide the synthesis of new compounds with improved properties. nih.govmdpi.comnih.govresearchgate.net

Key applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be trained on existing data to build models that predict the biological activity of new derivatives based on their chemical structure. mdpi.com This can help prioritize the most promising compounds for synthesis.

Generative Models for De Novo Design: Advanced machine learning models can be used to generate entirely new molecular structures that are predicted to be active against a specific target. This approach has the potential to identify novel and potent derivatives of this compound.

Predictive Pharmacokinetics and Safety: Machine learning models can be developed to predict the pharmacokinetic properties and potential toxicities of new compounds, allowing for the early identification and removal of candidates that are likely to fail in later stages of drug development.

| Computational Approach | Goal | Expected Outcome |

| QSAR Modeling | Predict biological activity from chemical structure | Prioritization of synthetic targets |

| Generative Models | Design novel molecules with desired properties | Identification of new, potent chemical entities |

| Predictive ADMET | Forecast pharmacokinetic and toxicity profiles | Early-stage risk assessment and candidate selection |

Q & A

Q. How can researchers design high-throughput screens to identify enzyme inhibitors based on this sulfonamide scaffold?

- Methodological Answer : Use fluorescence-based assays (e.g., FRET for protease inhibition) or thermal shift assays (TSA) to detect target binding. Employ combinatorial libraries with variable substituents (e.g., triazole rings) and analyze hits via cheminformatics (PCA/clustering). Validate top candidates with ITC for binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.